3-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety linked to a 3-chloropyridin-4-yl group. Its molecular formula is C₂₁H₂₆ClN₅O₂, with a molecular weight of 398.52 g/mol (exact mass: 398.1452).
Properties
IUPAC Name |
3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-15-2-3-16-18(10-15)23-13-25(20(16)26)12-14-5-8-24(9-6-14)19-4-7-22-11-17(19)21/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHCTQWMGBUMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise cellular responses. It’s likely that the compound could induce changes in cellular activity, gene expression, or signal transduction.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact the compound’s activity.
Biological Activity
3-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS Number: 2097871-99-1) is a synthetic compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.9 g/mol. The structure features a quinazoline core substituted with a methoxy group and a piperidine moiety linked to a chloropyridine ring. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that quinazoline derivatives exhibit various biological activities. The specific compound has shown promise in several areas:
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
- Case Study : In vitro studies have demonstrated that similar quinazoline compounds inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, including cancer. Quinazoline derivatives have been reported to possess anti-inflammatory properties.
- Research Findings : Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been explored. The presence of the chloropyridine moiety may enhance the compound's ability to combat bacterial infections.
- Evidence : Research has shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Modulation of Receptor Activity : The compound may interact with specific receptors involved in inflammation and immune response regulation.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in certain cancer cell lines.
Data Table: Biological Activities of Related Quinazoline Derivatives
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Derivatives
BE99196 (3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one)
- Molecular Formula : C₂₁H₂₆N₄O₂S
- Key Features : Substitution of the 3-chloropyridinyl group with a 2,4-dimethylthiazole moiety.
- Implications : The thiazole ring may enhance metabolic stability compared to the chloropyridine group, though solubility could be reduced due to increased hydrophobicity .
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
- Key Features : Piperidine-linked indole scaffold with pyridinyl and dimethylbenzyl substituents.
- Activity : Synergizes with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Key Features : Chlorophenyl and fluorinated indole core.
- Activity : Demonstrated potentiation of carbapenem efficacy against MRSA .
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
Key Observations
Structural Flexibility : The target compound’s piperidine-pyridine linkage distinguishes it from analogues like DMPI and CDFII, which utilize indole scaffolds. This may influence binding to bacterial or enzymatic targets .
Activity Gaps : While DMPI and CDFII show MRSA-related activity, the target compound’s biological profile remains uncharacterized, highlighting a need for empirical testing .
Pharmacokinetic Considerations (Inferred)
- Lipophilicity : The chloropyridinyl and methoxy groups may balance hydrophilicity and membrane permeability.
- Metabolic Stability : Piperidine rings are prone to oxidation, but the 3-chloropyridinyl group might slow hepatic metabolism compared to thiazole-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
